molecular formula C15H18N2O5S3 B2836949 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-methylthiophene-2-sulfonamide CAS No. 946260-83-9

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2836949
CAS No.: 946260-83-9
M. Wt: 402.5
InChI Key: HIUDHYVHXPWEEF-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-5-methylthiophene-2-sulfonamide is a sulfonamide derivative characterized by a methoxyphenyl core substituted with a 1,1-dioxidoisothiazolidin-2-yl group at the 5-position and a 5-methylthiophene-2-sulfonamide moiety at the para position. Sulfonamides are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S3/c1-11-4-7-15(23-11)25(20,21)16-13-10-12(5-6-14(13)22-2)17-8-3-9-24(17,18)19/h4-7,10,16H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUDHYVHXPWEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Halogen Substituents

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () shares the methoxyphenyl-sulfonamide backbone but substitutes the isothiazolidine and methylthiophene groups with a chlorine atom. This compound exhibits herbicidal, anti-malarial, and anti-convulsant activities, likely due to the electron-withdrawing chloro group enhancing binding to target enzymes . In contrast, the dioxidoisothiazolidinyl group in the target compound may confer improved solubility or altered steric effects, though direct comparative data are unavailable.

Table 1: Comparison of Halogen-Substituted Analogues

Compound Substituents Biological Activities Reference
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Cl, benzenesulfonamide Anti-malarial, herbicidal
Target Compound 1,1-dioxidoisothiazolidin-2-yl, 5-methylthiophene-sulfonamide Not reported -
Analogues with Heterocyclic Moieties

N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine derivatives () feature oxazole rings instead of the isothiazolidine dioxide. These compounds are structurally validated via HNMR and MS, with benzamide or nitrile substituents on the aryl ring . The oxazole’s planar structure may facilitate π-π stacking in enzyme binding, whereas the isothiazolidine’s saturated ring in the target compound could enhance conformational flexibility.

N-(5-(1H-Indol-2-yl)-2-methoxyphenyl)sulfamoyl carbamate () incorporates an indole ring, which is bulkier and more lipophilic than the target’s methylthiophene group. Such differences may influence pharmacokinetic properties like membrane permeability .

Table 2: Heterocyclic Analogues

Compound Heterocycle Key Structural Features Reference
Oxazole derivatives 1,3-Oxazole Planar, electron-deficient
Target Compound 1,1-Dioxidoisothiazolidine Flexible, polarizable -
Indole-containing analogue 1H-Indole Lipophilic, bulky
Ethylsulfonyl vs. Methylthiophene-Sulfonamide Groups

N-(5-(Ethylsulfonyl)-2-methoxyphenyl)formamide () and N-[5-(ethylsulfonyl)-2-methoxyphenyl]imidazole derivatives () highlight the prevalence of ethylsulfonyl groups in related compounds. The ethylsulfonyl moiety increases molecular weight and hydrophobicity compared to the target’s methylthiophene-sulfonamide, which may reduce aqueous solubility but improve target affinity .

Table 3: Sulfonyl Group Variations

Compound Sulfonyl Group Molecular Weight (Da)* Reference
Ethylsulfonyl derivatives -SO₂-C₂H₅ ~350–400
Target Compound -SO₂-(5-methylthiophene) ~420 (estimated) -

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